molecular formula C8H12ClN3O4S2 B13436336 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide

Cat. No.: B13436336
M. Wt: 313.8 g/mol
InChI Key: IPNRBBUYVXTGNP-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is a chemical compound known for its unique structure and properties It is a derivative of benzenedisulfonamide, featuring an amino group at the 6th position, a chlorine atom at the 4th position, and an ethyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide typically involves multiple steps. One common method starts with the chlorination of 1,3-benzenedisulfonamide to introduce the chlorine atom at the 4th position. This is followed by the introduction of the amino group at the 6th position through a nucleophilic substitution reaction. The final step involves the ethylation of the nitrogen atom of the sulfonamide group using ethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethyl group.

    4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide: Contains a methyl group instead of an ethyl group.

    4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Features a methyl group at the 5th position.

Uniqueness

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is unique due to the presence of the ethyl group attached to the nitrogen atom of the sulfonamide group. This structural modification can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H12ClN3O4S2

Molecular Weight

313.8 g/mol

IUPAC Name

4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide

InChI

InChI=1S/C8H12ClN3O4S2/c1-2-12-18(15,16)8-4-7(17(11,13)14)5(9)3-6(8)10/h3-4,12H,2,10H2,1H3,(H2,11,13,14)

InChI Key

IPNRBBUYVXTGNP-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N

Origin of Product

United States

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